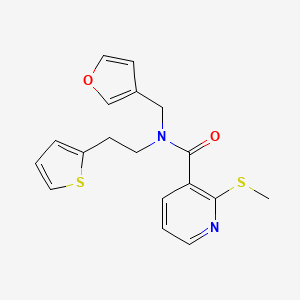

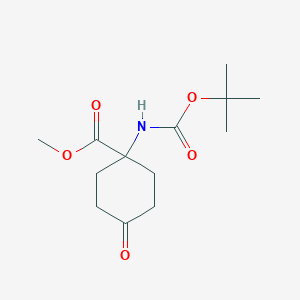

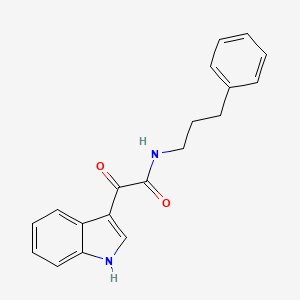

![molecular formula C18H17N3O5S B2418485 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid CAS No. 307511-52-0](/img/structure/B2418485.png)

3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, has been reported. It was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis

The molecular structure of this compound is complex, and detailed analysis would require specific experimental data. Unfortunately, such data does not seem to be readily available .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. More research would be needed to provide a comprehensive analysis of its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. More research would be needed to provide a comprehensive analysis of its properties .科学的研究の応用

- Researchers have investigated the binding interactions of this compound with specific biological targets. For instance, a study involved synthesizing and characterizing the compound, followed by molecular docking with Ampicillin-CTX-M-15. The results indicated favorable binding interactions between the ligand and targeted amino acids, with a binding score of -5.26 kcal/mol .

- The compound’s synthesis and characterization revealed intermolecular interactions, including hydrogen bonding and π-ring interactions. Single crystal XRD analysis provided insights into its structural features and stability .

- Quantum calculations using the B3LYP method and the Def2-SVPD basis set shed light on the compound’s electronic properties. The highest occupied molecular orbitals (HOMO) were located at hetero atoms, while the lowest unoccupied molecular orbitals (LUMO) were associated with the benzene ring .

- Derivatives of this compound have been tested for various biological activities, including analgesic, anti-inflammatory, and anticancer effects. Its multi-functional groups and pentacyclic structure contribute to its versatility .

- Some derivatives of this compound were screened against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) .

- Researchers have also explored the crystal structure and thermal behavior of related compounds. These investigations provide valuable insights into stability and potential applications .

Drug Design and Molecular Docking Studies

Supramolecular Chemistry

Quantum Parameters and Electronic Structure

Biological Activity

Alkaline Phosphatase Inhibition

Crystal Structure and Thermal Properties

作用機序

Target of Action

It has been found to show good binding interaction with the targeted amino acids of ampicillin-ctx-m-15 .

Mode of Action

The compound interacts with its targets through various intermolecular interactions, including H-bonding and interaction involving π-ring . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring .

Result of Action

The compound was found to have a good binding score of -526 kcal/mol when docked with Ampicillin-CTX-M-15 , indicating a strong interaction.

Action Environment

It’s worth noting that various intermolecular interactions, including h-bonding and interaction involving π-ring, stabilize the supramolecular assembly of the compound . These interactions could potentially be influenced by environmental factors such as temperature and pH.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-12-16(17(22)21(20(12)2)14-8-4-3-5-9-14)19-27(25,26)15-10-6-7-13(11-15)18(23)24/h3-11,19H,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGJOSJIXMSQOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

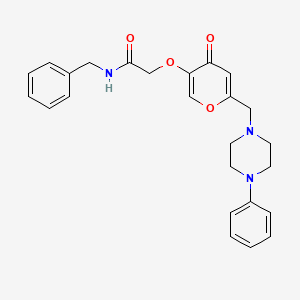

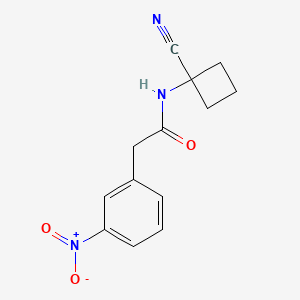

![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)

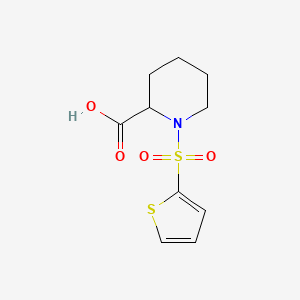

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)

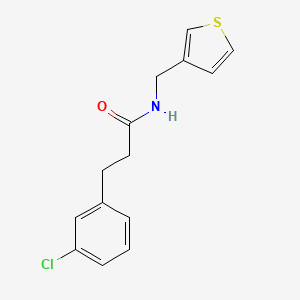

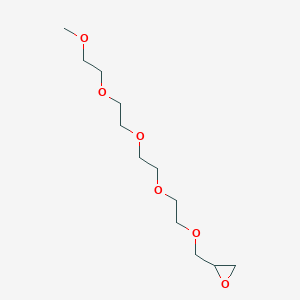

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)